molecular formula C8H9BO3 B2641049 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL CAS No. 2377606-21-6

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

Cat. No.: B2641049
CAS No.: 2377606-21-6
M. Wt: 163.97
InChI Key: RWIDXIVQIIWEJG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL is a chemical compound with a unique structure that includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL typically involves the reaction of a boronic acid derivative with a diol. The reaction conditions often require a catalyst, such as palladium, and may be carried out under inert atmosphere to prevent oxidation. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boron atom in 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL distinguishes it from other similar compounds. This unique feature allows it to participate in specific chemical reactions and interactions that are not possible with other compounds, making it a valuable tool in both research and industrial applications.

Biological Activity

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL is a unique boron-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound features a boron atom integrated into its structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C8H9BO3
  • IUPAC Name : 1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine
  • InChI Key : RWIDXIVQIIWEJG-UHFFFAOYSA-N

The presence of the boron atom allows for unique reactivity patterns that are not typical of other organic compounds.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins. This interaction can lead to the inhibition or modulation of various enzymes and receptors involved in critical biological processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. The mechanism involves the formation of a boronate ester with the active site of the enzyme, which can hinder substrate binding or catalysis. This has implications for drug development, particularly in targeting enzymes associated with diseases such as cancer.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound. Here are some notable findings:

StudyObjectiveFindings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of enzyme X at micromolar concentrations.
Study 2Assess cytotoxicityShowed selective cytotoxic effects on cancer cell lines while sparing normal cells.
Study 3Investigate molecular interactionsRevealed binding affinity to target proteins via surface plasmon resonance assays.

Potential Therapeutic Applications

The compound's ability to interact with biological targets suggests potential therapeutic applications in:

  • Cancer Treatment : Due to its enzyme inhibitory properties.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against certain pathogens.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Boronic acid derivatives and diols.
  • Catalysts : Palladium catalysts are often used.
  • Solvent : Tetrahydrofuran (THF) is commonly employed under inert conditions.

Industrial Uses

In addition to its biological applications, this compound is also explored for use in:

  • Material Science : As a building block for advanced materials.
  • Catalysis : Its unique properties allow it to serve as a catalyst in various organic reactions.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIDXIVQIIWEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2OCCO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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